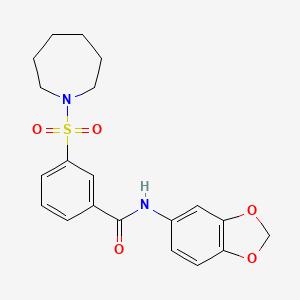

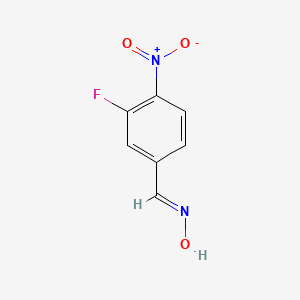

7-羟基-3-(3-甲氧基苯氧基)-8-(吗啉甲基)-4H-苯并-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholinomethyl)-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological properties, such as cytotoxic and bactericidal activities , effects on atherogenic index and gene expressions related to oxidative stress in hyperlipidemic rats , and anti-angiogenetic activity .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multiple steps, including oxidation, hydrolysis, acylation, and cyclization. For instance, the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one was achieved through a four-step process starting from isovanillin, which involved these key reactions . Although the exact synthesis route for the compound is not detailed, it is likely to involve similar synthetic strategies, with the addition of specific substituents such as the morpholinomethyl group.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring containing an oxygen atom. Substituents on this core, such as hydroxy, methoxy, and morpholinomethyl groups, can significantly influence the compound's biological activity and physicochemical properties. The presence of these functional groups can also affect the molecule's ability to interact with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the hydroxy groups can participate in hydrogen bonding, which is crucial for the interaction with biological targets. Methoxy groups can undergo demethylation under certain conditions, and the morpholinomethyl group could potentially engage in nucleophilic substitution reactions. These reactions can be exploited to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The hydrophobicity, solubility, and stability of these compounds can vary based on the nature and position of the substituents on the chromen-4-one core. For instance, the introduction of a methoxy group can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems. The presence of a morpholinomethyl group could potentially enhance the solubility in aqueous environments, which is beneficial for biological applications .

科学研究应用

合成和化学性质

- 便捷合成技术: 苯并-4-酮衍生物的研究包括开发高效的合成方法。例如,一项研究重点介绍了一种合成异戊烯蝶豆素的便捷方法,展示了创造复杂苯并-4-酮结构的更广泛潜力 (Coelho 等人,1992).

- 新颖的合成途径: 另一项研究报告了通过多组分反应合成意外的新型双香豆素衍生物,这可能与合成类似“7-羟基-3-(3-甲氧基苯氧基)-8-(吗啉甲基)-4H-苯并-4-酮”的化合物相关 (El-Samahy 等人,2017).

药理研究

- 抗菌和抗癌潜力: 对基于曼尼希的香豆素衍生物进行分子动力学和计算研究,揭示了对金黄色葡萄球菌和大肠杆菌等病原体的显着抗菌活性,表明苯并-4-酮衍生物具有潜在的药理应用 (Sahoo 等人,2019).

- 镇痛活性: 对 2-(3(4)-羟基-4(3)-甲氧基苯基)-4,7-二甲基-3,4,4a,5,8,8a-六氢-2H-苯并-4,8-二醇的镇痛活性进行的研究表明了有希望的结果,表明苯并-4-酮衍生物在疼痛管理中的潜力 (Pavlova 等人,2015).

新应用

- 光动力治疗和成像: 开发一种用于选择性检测肿瘤细胞缺氧的新型荧光探针展示了苯并-4-酮衍生物在医学成像和潜在靶向治疗中的效用 (Feng 等人,2016).

属性

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-25-14-3-2-4-15(11-14)28-19-13-27-21-16(20(19)24)5-6-18(23)17(21)12-22-7-9-26-10-8-22/h2-6,11,13,23H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVYVULZJGLXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)